molecular formula C11H11NO2 B584505 2-Acetyl-3-dehydro-8-isoquinolinol CAS No. 1346598-26-2

2-Acetyl-3-dehydro-8-isoquinolinol

Cat. No.: B584505
CAS No.: 1346598-26-2
M. Wt: 189.214
InChI Key: TUUVXGSFDPJZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-dehydro-8-isoquinolinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Acetyl-3-dehydro-8-isoquinolinol involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors involved in biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

2-Acetyl-3-dehydro-8-isoquinolinol can be compared with other isoquinoline derivatives, such as:

    1-Acetyl-7-hydroxy-isoquinoline: Similar structure but different functional groups.

    2-Acetyl-6-methoxy-isoquinoline: Contains a methoxy group instead of a hydroxy group.

    3-Acetyl-8-hydroxy-isoquinoline: Different position of the acetyl group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(8-hydroxy-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUVXGSFDPJZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.